molecular formula C9H6O2S B1276123 5-Thien-2-yl-2-furaldehyde CAS No. 32364-30-0

5-Thien-2-yl-2-furaldehyde

Cat. No. B1276123
CAS RN: 32364-30-0
M. Wt: 178.21 g/mol
InChI Key: GFBGORCZLXISGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Thien-2-yl-2-furaldehyde, also known as thiophene-2-carbaldehyde, is an organic compound belonging to the class of sulfur-containing heterocyclic compounds. It is an important building block in organic synthesis, and is widely used in the pharmaceutical, agricultural, and food industries. Thiophene-2-carbaldehyde is a colorless liquid with a pungent odor, and is soluble in water, ethanol, and other organic solvents.

Scientific Research Applications

  • Electronic Structure Investigation :

    • 5-(Hydroxymethyl)-2-furaldehyde has been characterized using spectroscopic analytical techniques and high-level quantum chemical calculations. Studies include optimized molecular geometry, vibrational properties, electronic properties, and chemical shifts using Density Functional Theory (DFT) (Rajkumar et al., 2020).
  • Synthesis in Organic Chemistry :

    • 5-Aryl-2-furaldehydes, obtained by furfural arylation with arenediazonium salts, have been used in the synthesis of ethyl 4-(5-aryl-2-furyl)-6-methyl-2-oxo(thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylates (Vakhula et al., 2018).
  • Catalytic Hydrogenation :

    • 5-Hydroxymethyl-2-furaldehyde has been hydrogenated to 2,5-bis(hydroxymethyl)furan using a Ru(OH)x/ZrO2 catalyst in various n-alcohol solvents (Han et al., 2016).
  • Chromatographic Paper Analysis :

    • A sample applicator was developed for use in paper chromatographic separations, specifically for analyzing 5-hydroxymethyl-2-furaldehyde and levulinic acid (McKibbins et al., 1961).
  • Electrokinetic Capillary Chromatography :

    • The separation of 5-hydroxymethyl-2-furaldehyde and 2-furaldehyde in fruit juices has been investigated using micellar electrokinetic capillary chromatography (Corradini & Corradini, 1992).
  • Dehydration Synthesis :

    • 5-Hydroxymethyl-2-furaldehyde has been synthesized through the continuous dehydration of D-fructose using acidic ion-exchange resin and dimethyl sulfoxide as the solvent (Nakamura & Morikawa, 1980).
  • Aldehyde Behavior on Resin :

    • The behavior of 5-hydroxymethyl 2-furaldehyde on sulphonated polystyrene resin has been studied, showing unique absorption properties (Barker, Murray, & Stacey, 1960).
  • Synthetic Protocols in Organic Chemistry :

    • Facile synthetic routes for preparing a range of 5-substituted 2-furaldehydes have been developed, including the use of Pd-catalyzed cross-coupling reactions (Kim & Rieke, 2013).
  • DNA Interaction Study :

    • 5-Hydroxymethyl-2-furaldehyde's interaction with calf thymus DNA has been studied, revealing insights into the binding mechanism and potential toxicological effects (Zhou et al., 2019).

Future Directions

The future directions for research on 5-Thien-2-yl-2-furaldehyde and its derivatives are promising. They have potential applications in the synthesis of bio-based materials and in the treatment of diseases .

Mechanism of Action

Target of Action

The primary target of 5-Thien-2-yl-2-furaldehyde is the thymidine kinase (TK) gene of the herpes simplex virus type 1 (HSV-1) . This gene is encoded in murine mammary carcinoma FM3A cells . The TK gene plays a crucial role in the phosphorylation of nucleoside analogues, which is a prerequisite for their therapeutic activity .

Mode of Action

This compound interacts with its target, the HSV-1 TK gene, by acting as a substrate for the encoded thymidine kinase . The compound’s interaction with the TK gene results in competitive inhibition with respect to the natural substrate, deoxythymidine (dThd) . This interaction leads to changes in the phosphorylation process, which is essential for the therapeutic activity of nucleoside analogues .

Biochemical Pathways

The biochemical pathway affected by this compound involves the phosphorylation of nucleoside analogues by the HSV-1 TK gene . The compound’s interaction with this pathway results in the inhibition of the phosphorylation process, thereby affecting the therapeutic activity of nucleoside analogues

Result of Action

The molecular and cellular effects of this compound’s action involve its cytostatic activity against tumor cells transfected by the HSV-1 TK gene . The compound is found to be at least 100-fold more cytostatic to these tumor cells than wild-type FM3A/0 cells . The viral TK expressed in the HSV-1 TK gene-transfected tumor cells acts as an activating enzyme, whereas thymidylate synthase serves as the target enzyme for the cytostatic action of the compound .

Action Environment

It is known that the compound’s action is influenced by the presence of the hsv-1 tk gene in tumor cells

properties

IUPAC Name

5-thiophen-2-ylfuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2S/c10-6-7-3-4-8(11-7)9-2-1-5-12-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBGORCZLXISGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408285
Record name 5-thien-2-yl-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

32364-30-0
Record name 5-thien-2-yl-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.